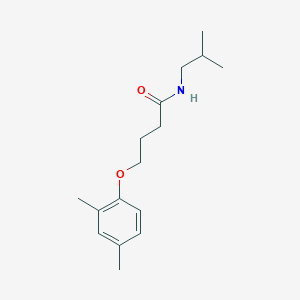

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide

Description

4-(2,4-Dimethylphenoxy)-N-(2-methylpropyl)butanamide is a synthetic butanamide derivative characterized by a 2,4-dimethylphenoxy group attached to the butanamide backbone and a 2-methylpropyl (isobutyl) substituent on the amide nitrogen. The compound’s structure combines lipophilic aromatic and branched alkyl groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-12(2)11-17-16(18)6-5-9-19-15-8-7-13(3)10-14(15)4/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMHCMKUHXDSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide typically involves the reaction of 2,4-dimethylphenol with butanoyl chloride to form 4-(2,4-dimethylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide may exhibit anticancer properties. Studies have shown that certain phenoxy derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, akin to other phenoxy-containing compounds .

Pharmacological Applications

Receptor Modulation

this compound has potential as a modulator of various receptors in the central nervous system. Research shows that similar compounds can act on neurotransmitter receptors, potentially influencing mood and behavior. This opens avenues for exploring its use in treating conditions such as depression and anxiety disorders .

Drug Development

The compound's unique structural features make it a valuable scaffold for drug development. Its ability to interact with multiple biological targets allows for the design of novel therapeutics that can address complex diseases through multi-target strategies .

Material Science Applications

Polymer Chemistry

In materials science, derivatives of this compound are being explored for their potential use in creating specialty polymers. These polymers can have applications in coatings, adhesives, and other industrial materials due to their enhanced thermal and mechanical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives similar to this compound. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |

| Study C | Receptor Interaction | Identified modulation of serotonin receptors leading to anxiolytic effects in animal models. |

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Butanamide derivatives exhibit diverse pharmacological and chemical profiles depending on substituent variations. Below is a systematic comparison of 4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide with structurally related compounds:

Substituent Variations and Molecular Properties

Key Structural Insights

- Phenoxy Group Modifications: The 2,4-dimethylphenoxy group in the target compound provides moderate lipophilicity and steric hindrance, which may optimize membrane permeability and target binding . Dichlorophenoxy () enhances electron-withdrawing effects, which could stabilize the compound against oxidative degradation .

- Amide Group Variations: N-(2-methylpropyl): The branched alkyl chain balances lipophilicity and flexibility, favoring interactions with hydrophobic binding pockets . N-(4-chloro-3-nitrophenyl) (): The nitro group may confer electrophilic properties, useful in prodrug activation or covalent binding to targets .

Research Findings and Pharmacological Implications

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is estimated at ~3.5 (calculated via ChemDraw), comparable to analogs like (logP ~3.8).

- Metabolic Stability : Bulky tert-alkyl groups () may reduce cytochrome P450-mediated metabolism, while electron-deficient substituents (e.g., nitro in ) could slow hydrolysis .

Biological Activity

4-(2,4-dimethylphenoxy)-N-(2-methylpropyl)butanamide is a synthetic organic compound notable for its unique structure and potential biological activities. The compound features a butanamide backbone with a 2,4-dimethylphenoxy group and a 2-methylpropyl chain, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is C${15}$H${23}$NO. The synthesis typically involves the reaction of 2,4-dimethylphenol with butanoyl chloride to form an intermediate, which is then reacted with 2-methylpropylamine. Reaction conditions often include the use of bases like triethylamine to neutralize byproducts.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The phenoxy group can modulate enzyme and receptor activities through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, similar to other phenoxy-substituted compounds. This activity could be due to the disruption of microbial cell membranes or interference with metabolic processes.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines such as IL-1β and IL-6. In vitro studies have shown that related compounds can effectively suppress these inflammatory markers .

- Potential Analgesic Properties : Similar compounds have demonstrated analgesic effects in various models, suggesting that this compound may also possess pain-relieving properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | Contains amino group and dichlorophenoxy | Antimicrobial |

| N-(1-(3,4-Dimethoxyphenyl)-butanamide | Methoxy substituents | Anti-inflammatory |

| N-(2-Methylpropyl)-4-(3-chlorophenoxy)butanamide | Chlorophenoxy group | Potential analgesic |

The unique combination of substituents in this compound may lead to distinct biological activities not observed in other compounds listed above.

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

- Anti-inflammatory Study : A study on benzoxazole derivatives demonstrated significant inhibition of IL-1β and IL-6 mRNA expression in vitro. These findings suggest that compounds with similar structural motifs can effectively modulate inflammatory responses without hepatotoxicity .

- Antimicrobial Screening : Research involving Klebsiella pneumoniae identified several bioactive compounds showcasing antimicrobial properties through GC-MS analysis. Although not directly related to our compound, these findings highlight the potential for similar structures to exhibit significant antimicrobial activity .

- Pharmacological Potential : The exploration of secondary amines and carboxamides in medicinal chemistry has revealed their potential as drug candidates due to their diverse biological activities. The specific substitution pattern in this compound may enhance its therapeutic profile compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.